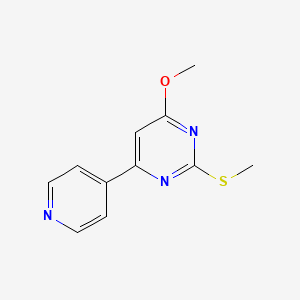![molecular formula C11H19N3O3 B13888615 tert-butyl N-[2-hydroxy-1-(1-methylpyrazol-3-yl)ethyl]carbamate](/img/structure/B13888615.png)
tert-butyl N-[2-hydroxy-1-(1-methylpyrazol-3-yl)ethyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[2-hydroxy-1-(1-methylpyrazol-3-yl)ethyl]carbamate is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl carbamate group and a hydroxyethyl substituent attached to a pyrazole ring.
Méthodes De Préparation
The synthesis of tert-butyl N-[2-hydroxy-1-(1-methylpyrazol-3-yl)ethyl]carbamate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting appropriate precursors under controlled conditions.
Introduction of the hydroxyethyl group: This step involves the addition of a hydroxyethyl group to the pyrazole ring, often using reagents like ethylene oxide or similar compounds.
Carbamate formation: The final step involves the reaction of the intermediate with tert-butyl chloroformate to form the desired carbamate compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.
Analyse Des Réactions Chimiques
tert-Butyl N-[2-hydroxy-1-(1-methylpyrazol-3-yl)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group, if present, can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl carbamate group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to ensure the desired reaction pathway. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
tert-Butyl N-[2-hydroxy-1-(1-methylpyrazol-3-yl)ethyl]carbamate has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials, particularly those requiring specific functional groups for reactivity or stability.
Mécanisme D'action
The mechanism of action of tert-butyl N-[2-hydroxy-1-(1-methylpyrazol-3-yl)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group and the pyrazole ring can participate in hydrogen bonding and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The tert-butyl carbamate group can provide stability and enhance the compound’s bioavailability.
Comparaison Avec Des Composés Similaires
tert-Butyl N-[2-hydroxy-1-(1-methylpyrazol-3-yl)ethyl]carbamate can be compared with other similar compounds, such as:
tert-Butyl N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]carbamate: This compound has a similar structure but with additional hydroxy groups, which can affect its reactivity and applications.
tert-Butyl N-[2-hydroxy-1-phenylethyl]carbamate:
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity, stability, and potential biological activity.
Propriétés
Formule moléculaire |
C11H19N3O3 |
|---|---|
Poids moléculaire |
241.29 g/mol |
Nom IUPAC |
tert-butyl N-[2-hydroxy-1-(1-methylpyrazol-3-yl)ethyl]carbamate |
InChI |
InChI=1S/C11H19N3O3/c1-11(2,3)17-10(16)12-9(7-15)8-5-6-14(4)13-8/h5-6,9,15H,7H2,1-4H3,(H,12,16) |
Clé InChI |
UNSVZFFVGRIPOZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(CO)C1=NN(C=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1R)-1-chloro-2-methylpropyl] carbonochloridate](/img/structure/B13888536.png)
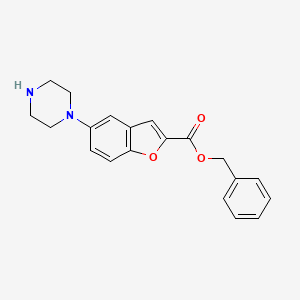
![N-[2-(4-methylsulfonylphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]acetamide](/img/structure/B13888560.png)
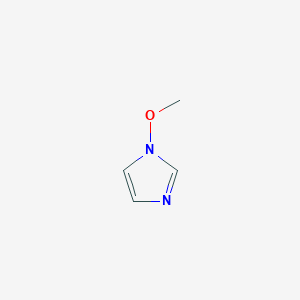
![5-Nitro-1-[(1,3-thiazol-4-yl)methyl]-1H-indazole](/img/structure/B13888569.png)
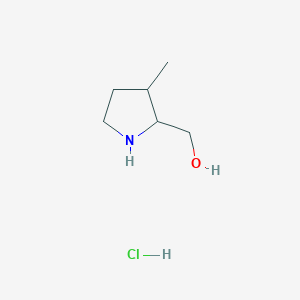
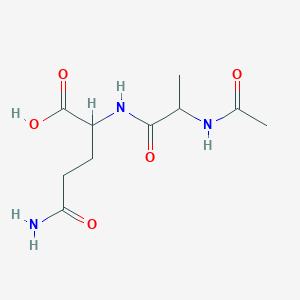
![[(1R)-2,2,2-trifluoro-1-methyl-ethyl]hydrazine;hydrochloride](/img/structure/B13888591.png)
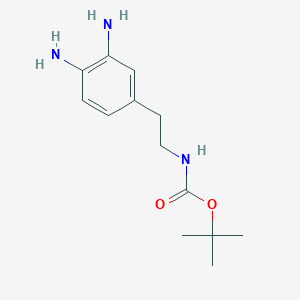
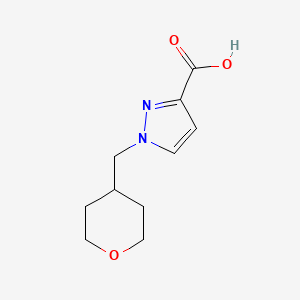
![methyl N-[3-(3-methyl-5-oxo-4H-pyrazol-1-yl)phenyl]carbamate](/img/structure/B13888613.png)
![4-[3-(1-Quinolin-2-ylazetidin-3-yl)oxypyrazin-2-yl]morpholine](/img/structure/B13888618.png)
